molecular formula C20H16Cl2N2O3S B11711085 5-chloro-N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

5-chloro-N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B11711085
M. Wt: 435.3 g/mol
InChI Key: HRLFTHXSSINZAX-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chlorophenyl and methylbenzenesulfonamido groups suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of 5-chlorobenzoic acid with an amine derivative under dehydrating conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzamide intermediate with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group of the sulfonamide moiety.

    Reduction: Reduction reactions could target the nitro groups if present or the sulfonamide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-CHLORO-N-(4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an inhibitor in enzymatic studies.

    Medicine: Exploration as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folate synthesis or cell wall formation.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Chlorophenyl)-2-(4-methylbenzenesulfonamido)acetamide: A structurally similar compound with potential biological activity.

Uniqueness

5-CHLORO-N-(4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of both chlorophenyl and methylbenzenesulfonamido groups, which may confer distinct chemical and biological properties compared to simpler sulfonamides.

Properties

Molecular Formula

C20H16Cl2N2O3S

Molecular Weight

435.3 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C20H16Cl2N2O3S/c1-13-2-9-17(10-3-13)28(26,27)24-19-11-6-15(22)12-18(19)20(25)23-16-7-4-14(21)5-8-16/h2-12,24H,1H3,(H,23,25)

InChI Key

HRLFTHXSSINZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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